- Preparation of dibenzo[b,e][1,4]diazepin-11-ones as kinase inhibitors for treatment of cancer, United States, , ,
Cas no 956003-24-0 (3-Iodo-1H-pyrrolo[2,3-c]pyridine)
956003-24-0 structure
3-Iodo-1H-pyrrolo[2,3-c]pyridine Properties
Names and Identifiers
-
- 3-Iodo-1H-pyrrolo[2,3-c]pyridine
- 1H-Pyrrolo[2,3-c]pyridine, 3-iodo
- 3-Iodo-6-azaindole
- 1H-Pyrrolo[2,3-c]pyridine, 3-iodo-
- KSC494G0J
- HIN1527
- JCBUTJANQMHZJJ-UHFFFAOYSA-N
- BCP08933
- WT1420
- 3-iodo-1h-pyrrolo-[2,3-c]pyridine
- FCH1401116
- 3-iodanyl-1H-pyrrolo[2,3-c]pyridine
- SY097498
- ST2410740
- AX8215841
- AB0037550
- Y4841
- A845343
- 003I240
- 3-Iodo-1H-pyrrolo[2,3-c]pyridine (ACI)
- CS-0041505
- AKOS015853765
- SB40300
- DTXSID50653282
- J-512675
- EN300-1699504
- SCHEMBL245511
- DS-15652
- MFCD10699183
- Z1269236830
- 956003-24-0
- +Expand
-
- MFCD10699183
- JCBUTJANQMHZJJ-UHFFFAOYSA-N
- 1S/C7H5IN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
- IC1C2C(=CN=CC=2)NC=1
Computed Properties
- 243.95
- 1
- 1
- 0
- 243.95
- 10
- 129
- 0
- 0
- 0
- 0
- 0
- 1
- 1.6
- 28.7
Experimental Properties
- 1.787
- 380.5°C at 760 mmHg
- 183.9°C
- 2.082
3-Iodo-1H-pyrrolo[2,3-c]pyridine Price
3-Iodo-1H-pyrrolo[2,3-c]pyridine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; rt; 30 min, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; rt; 45 min, rt
1.2 Reagents: Ammonium hydroxide , Sodium pyrosulfite Solvents: Water ; cooled
1.2 Reagents: Ammonium hydroxide , Sodium pyrosulfite Solvents: Water ; cooled
Reference
- Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling-TMS-deprotection-CuAAC sequenceOrganic & Biomolecular Chemistry, 2011, 9(14), 5129-5136,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 1.5 h, rt
Reference
- Developing DYRK inhibitors derived from the meridianins as a means of increasing levels of NFAT in the nucleusBioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2617-2621,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; rt; 45 min, rt
Reference
- Preparation of 4-pyrrolo[2,3-c]pyridin-3-yl)-pyrimidin-2-ylamines as antitumor agents, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
Reference
- Preparation of 4-pyrrolo[2,3-c]pyridin-3-yl)-pyrimidin-2-ylamines as antitumor agents, Germany, , ,
3-Iodo-1H-pyrrolo[2,3-c]pyridine Raw materials
3-Iodo-1H-pyrrolo[2,3-c]pyridine Preparation Products
3-Iodo-1H-pyrrolo[2,3-c]pyridine Related Literature
-
Hassan El Itawi,Sami Fadlallah,Florent Allais,Patrick Perré Green Chem., 2022,24, 4237-4269
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Paula P. Lemons,Jennifer A. Loertscher,Vicky Minderhout Chem. Educ. Res. Pract., 2023,24, 914-937
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Andrew J. deMello Chem. Sci., 2010,1, 447-452
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Nicole E. Allward,Brittany S. Gregory,Amina K. Sotddart,Graham A. Gagnon Environ. Sci.: Water Res. Technol., 2018,4, 761-772
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Vadavanath Prabhakaran Vineetha,Seetharaman Girija,Rema Sreenivasan Soumya,Kozhiparambil Gopalan Raghu Food Funct., 2014,5, 502-511
Recommended suppliers
Amadis Chemical Company Limited
(CAS:956003-24-0)3-Iodo-1H-pyrrolo[2,3-c]pyridine
99%/99%/99%/99%/99%
10.0g/25.0g/50.0g/100.0g/250.0g
155.0/333.0/565.0/961.0/1923.0